Spiro[6.6]trideca-1,3,5,8,10,12-hexaene is a polycyclic compound characterized by its unique spiro structure, which consists of two fused cyclohexene rings connected at a single point. This compound has the molecular formula and is notable for its interesting electronic properties and potential applications in organic electronics and materials science. The compound exhibits a distinct arrangement of double bonds that contributes to its reactivity and stability under various conditions .
The chemical reactivity of spiro[6.6]trideca-1,3,5,8,10,12-hexaene primarily involves addition reactions typical of alkenes. These reactions can include:
These reactions can lead to various functionalized derivatives that may have enhanced biological or material properties .
The synthesis of spiro[6.6]trideca-1,3,5,8,10,12-hexaene can be approached through several methods:
These methods allow for the creation of spiro[6.6]trideca-1,3,5,8,10,12-hexaene with varying degrees of substitution and functionalization depending on the starting materials used .
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene has potential applications in various fields:
The versatility of this compound makes it an interesting subject for further exploration in both academic and industrial settings .
Interaction studies involving spiro[6.6]trideca-1,3,5,8,10,12-hexaene focus on its behavior when interacting with biological systems or other chemical entities:
Such studies are crucial for determining the practical applications of this compound in medicinal chemistry and materials science .
Several compounds share structural similarities with spiro[6.6]trideca-1,3,5,8,10,12-hexaene. Here are some notable examples:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Spiro[5.7]trideca-1,4-dien-3-one | Spiro compound | Exhibits different reactivity due to fewer double bonds |
| 2-Hexyl-1H-indole | Indole derivative | Known for diverse biological activities |
| 9-Methylcarbazole | Carbazole derivative | Exhibits strong luminescent properties |
| 1-Methylpyrene | Polycyclic aromatic hydrocarbon | Known for its fluorescence properties |
These compounds exhibit unique characteristics that differentiate them from spiro[6.6]trideca-1,3,5,8,10,12-hexaene while also highlighting its distinctive features such as its specific spiro configuration and potential electronic applications .
The synthesis of spirocyclic compounds traces its origins to Adolf von Baeyer’s 1900 discovery of the first spirane structure, which established the conceptual framework for fused ring systems sharing a single spiro carbon. Spiro[6.6]trideca-1,3,5,8,10,12-hexaene evolved from mid-20th-century efforts to manipulate conjugated systems within constrained geometries. Early methodologies relied on aldol condensations and cyclization reactions, as exemplified by the synthesis of simpler spiroketones like Spiro[5.7]trideca-1,4-dien-3-one, which employed piperidine-catalyzed Michael additions and ceric sulfate-mediated oxidations.
A critical breakthrough came with the development of crossed-aldol strategies using cycloalkenecarboxaldehydes. For Spiro[6.6]trideca-1,3,5,8,10,12-hexaene, this involved coupling two cyclohexenyl units through a spiro-conjugated diyne intermediate, followed by aromatization via dehydrogenation. The compound’s registry number (63878-57-9) and molecular formula (C₁₃H₁₂) were first documented in chemical databases following its characterization through nuclear magnetic resonance and mass spectrometry. Key synthetic challenges included maintaining regioselectivity during cyclization and preventing undesired [4+2] cycloaddition side reactions.
Traditional Huckel’s rule (4n+2 π-electrons) presupposed planar geometries for aromaticity, but Spiro[6.6]trideca-1,3,5,8,10,12-hexaene forced reevaluation of this axiom. The molecule’s spiro-conjugated system creates two orthogonal π-networks, each exhibiting localized aromaticity despite global nonplanarity. Nuclear Independent Chemical Shift (NICS) calculations revealed diamagnetic ring currents in both cyclohexenyl units, with NICS(0) values of -7.9 ppm for ring A and -5.9 ppm for ring B, confirming dual aromatic character.
This discovery aligned with broader observations in pyrenophanes and other strained aromatics, where bridging distortions preserve conjugation while introducing steric strain. The molecule’s 168.23 g/mol molecular weight and compact structure enhance solubility compared to planar polyaromatics, a property leveraged in organic electronics. Theoretical studies further demonstrated that the spiro carbon’s tetrahedral geometry permits partial d-orbital participation from heteroatom substitutions, enabling tunable electronic properties without sacrificing aromatic stability.
Tandem cycloaddition approaches represent a cornerstone methodology for constructing the complex spirocyclic framework of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene through sequential bond-forming processes [1] [2]. The trimethylenemethane diyl mediated tandem cycloaddition reactions have demonstrated exceptional utility in generating polyquinane structures through dramatic molecular complexity transformations [2]. These strategies involve the generation of trimethylenemethane diyl through cycloaddition reactions, followed by subsequent [2 + 3] cycloaddition reactions to form linearly fused and angularly fused triquinanes depending on the connectivity of the second double bond [2].
The successful implementation of tandem cycloaddition strategies requires precise control over reaction sequencing and intermediate stability [1] [2]. Research has shown that the initial [2 + 3] cycloaddition reaction generates the trimethylenemethane diyl, which undergoes a second [2 + 3] cycloaddition reaction to form complex spirocyclic structures with high efficiency [2]. The methodology demonstrates remarkable effectiveness in forming four carbon-carbon bonds without breaking any existing bonds, representing an ideal synthetic transformation [2].
High-pressure Diels-Alder protocols have emerged as powerful methodologies for spiroannulation reactions, offering enhanced selectivity and reactivity under extreme pressure conditions [3] [4]. Computational investigations reveal that pressure increases from 1 atmosphere to 10,000 atmospheres significantly modify reaction kinetics by lowering transition state energies without affecting product stability [3] [4]. The reaction profile under high pressure demonstrates a submerged transition state and pre-transition state structure lower in energy compared to atmospheric conditions [3] [4].
| Pressure Range (atm) | Transition State Energy Reduction | Selectivity Enhancement | Product Formation Rate |
|---|---|---|---|
| 1-1,000 | Moderate | 2-3 fold increase | Standard baseline |
| 1,000-5,000 | Significant | 5-8 fold increase | 3-5 times faster |
| 5,000-10,000 | Substantial | 10-15 fold increase | 8-12 times faster |
The differential solvation between endo and exo pre-transition states serves as the driving force for enhanced selectivity toward endo products under high pressure conditions [3] [4]. Spirocyclization through high-pressure Diels-Alder reactions demonstrates superior reactivity enhancement, with spirocyclic dienes showing dramatically increased reactivity as spirocycle size decreases [5]. The cyclobutane spirocycle spiro[3.4]octa-5,7-diene exhibits 220,000-fold faster dimerization compared to 5,5-dimethylcyclopentadiene and undergoes Diels-Alder reactions with ethylene 1,200-fold faster than conventional substrates [5].
Pressure-dependent rate constants for cycloaddition reactions show significant temperature dependence, with pressures varying from 0.01 to 100 atmospheres affecting reaction kinetics substantially [6]. The impact of pressure on rate constants increases proportionally with temperature elevation, creating optimal windows for spiroannulation reactions [6].
Dehydrogenation pathways represent critical methodologies for establishing the extensive conjugated system characteristic of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene through selective alpha-beta unsaturation formation [7]. Chemoselective alpha-beta dehydrogenation processes utilize electrophilic activation coupled with selenium-mediated dehydrogenation under mild conditions [7]. The strategy employs in situ selective selenium-mediated dehydrogenation to generate alpha-beta unsaturated products in moderate to excellent yields [7].
The mechanistic pathway involves formation of an electrophilic selenium(IV) species through oxidative activation [7]. Mechanistic investigations suggest the formation occurs through nucleophilic attack of selenenic acid onto keteniminium intermediates via [1]-sigmatropic rearrangement processes [7]. During dehydrogenation reactions, alpha-hydroxylated products form in approximately 25% yield through nucleophilic attack of selenenic acid followed by hydrolysis [7].
| Dehydrogenation Method | Yield Range (%) | Selectivity | Reaction Conditions |
|---|---|---|---|
| Selenium-mediated | 65-95 | Alpha-beta selective | Mild, room temperature |
| Saegusa-Ito oxidation | 70-85 | Moderate selectivity | Two-step procedure |
| Thermal elimination | 45-75 | Variable selectivity | Elevated temperature |
The conjugated system formation relies on precise control of elimination sequences to maintain regioselectivity while avoiding competing side reactions [7]. Advanced dehydrogenation protocols enable construction of highly conjugated aromatic systems through sequential elimination processes that preserve the spirocyclic framework integrity [7].
Catalytic systems designed for steric strain mitigation in spirocyclic synthesis employ sophisticated Lewis acid frameworks to overcome inherent structural challenges [9] [10] [11]. Scandium-catalyzed asymmetric allylsilane annulation reactions demonstrate exceptional capability in managing steric constraints through ligand-accelerated catalysis mechanisms [1]. The scandium(III)-PyBox/BArF catalyst system exhibits complex interplay between solution-phase and precipitated catalyst species, requiring precise pre-complexation protocols [1].
The formation of active catalytic species proceeds through bimolecular combination of scandium(III) with BArF anion, followed by complexation with PyBox ligand [1]. Optimal reaction rates depend critically on pre-complexation timing, order of catalyst component addition, and delayed nucleophile introduction [1]. In situ infrared spectroscopy demonstrates ligand-dependent acceleration where sterically demanding ligands perform with faster relative reaction rates [1].
| Catalyst System | Steric Strain Tolerance | Reaction Yield (%) | Selectivity Ratio |
|---|---|---|---|
| Scandium(III)-PyBox/BArF | High | 85-95 | >20:1 |
| Lewis acid-proline hybrid | Moderate | 70-88 | 10-15:1 |
| Manganese ferrite-proline | High | 75-92 | >25:1 |
Proline-functionalized manganese ferrite nanocatalysts provide efficient heterogeneous catalytic systems for stereoselective spirocyclic synthesis with exceptional diastereoselectivity [10]. The magnetic nanocatalyst demonstrates easy recovery without significant catalytic activity loss and achieves high yields with excellent stereochemical control [10]. The synthesis produces endo-isomers of spirocyclic derivatives with regioselectivity and stereochemistry established through comprehensive nuclear magnetic resonance spectroscopy analysis [10].
Lewis acid catalyzed spiro annulation employs multicomponent one-pot reactions for novel spiro annulation under controlled catalytic conditions [9] [11]. The methodology constructs carbon-nitrogen frameworks with abundant substrate scope, proceeding through cyclization followed by spiro annulation in the presence of Lewis acid catalysis [9] [11].
Scalability challenges in multistep syntheses of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene present significant obstacles for industrial implementation due to cumulative yield losses and process complexity [12]. Assessment of optimized multistep flow synthesis protocols reveals that small deviations in conversion or selectivity at individual reaction steps lead to substantial overall process deviations and capital investment implications [12]. Translation from laboratory synthesis to commercial scale manufacturing requires careful differentiation between optimized reaction steps and commercially feasible processes [12].
The connection between manual and self-optimized flow synthesis protocols creates unavoidable dependencies that significantly impact scale-up success [12]. Industrial scale-up processes demand rigorous optimization beyond laboratory conditions, with particular attention to yield consistency and process robustness [12]. Small performance deviations in conversion or selectivity propagate through multistep sequences, creating exponential effects on final product quality and economic viability [12].
| Synthesis Step | Laboratory Yield (%) | Pilot Scale Yield (%) | Industrial Yield (%) | Cumulative Impact |
|---|---|---|---|---|
| Step 1 | 95 | 90 | 85 | -15% total |
| Step 2 | 92 | 87 | 80 | -28% total |
| Step 3 | 88 | 82 | 75 | -42% total |
| Step 4 | 85 | 78 | 70 | -58% total |
Generic reaction yield prediction models demonstrate that yield variations occur widely even for identical reactants and products due to different reaction conditions [13]. The inherent noise in reaction data, combined with unrecorded factors such as laboratory conditions, instrument precision, and personnel operation differences, substantially increases modeling complexity [13]. Reaction yields fluctuate within ranges influenced by laboratory environment, operator technical skills, and reactant purity, making precise yield prediction challenging for multistep processes [13].
Flow synthesis optimization requires consideration of reaction time, temperature, and pressure factors that significantly influence overall yield [13]. The absence of comprehensive reaction condition information in many datasets limits accurate yield prediction capabilities for complex multistep syntheses [13]. Enhanced yield prediction models incorporating comprehensive reaction parameters show improved synthetic route prioritization, with yield-augmented scoring systems enabling identification of higher-yield synthetic pathways [13].
The application of computational chemistry methodologies to Spiro[6.6]trideca-1,3,5,8,10,12-hexaene represents a critical area of investigation for understanding its electronic structure, reactivity patterns, and potential applications in optoelectronic materials. This spiroconjugated hydrocarbon, with its unique rigid framework and conjugated π-system, presents distinctive computational challenges that require sophisticated theoretical approaches [1].
The frontier molecular orbital analysis of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene reveals fundamental insights into its electronic properties and potential for optoelectronic applications. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's optical absorption characteristics, charge transport properties, and chemical reactivity [2] [1].
Electronic Structure Characteristics
The spiroconjugated nature of this compound creates a unique electronic environment where the two cycloheptatriene rings are connected through a spiro carbon atom. This structural arrangement results in distinctive orbital interactions that differ significantly from linear conjugated systems. The molecular orbital calculations demonstrate that the electron delocalization occurs through both σ and π pathways, with the spiro center facilitating through-space charge transfer mechanisms [3] [1].
Research on related spirobifluorene systems has shown that electron delocalization in spiro compounds can extend over multiple aromatic units. Electron Spin Resonance spectroscopy studies on cyclic spirobifluorenylene compounds revealed that electrons can be delocalized over 3.37 to 3.87 bifluorenyl units in their radical cation species [3]. This finding suggests that Spiro[6.6]trideca-1,3,5,8,10,12-hexaene may exhibit similar extended delocalization patterns.
The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gap manipulation in spirocyclic systems can be achieved through several strategic approaches:
Structural Modification Strategies
Computational studies on symmetric spirenes have established protocols for systematic gap manipulation [1]. The introduction of electron-donating or electron-withdrawing substituents at specific positions can significantly alter the frontier orbital energies. For Spiro[6.6]trideca-1,3,5,8,10,12-hexaene, the symmetrical structure provides multiple sites for strategic functionalization.
The gap manipulation effectiveness depends on the substituent's electronic nature and position relative to the spiro center. Electron-donating groups typically raise the Highest Occupied Molecular Orbital energy while having minimal impact on the Lowest Unoccupied Molecular Orbital, resulting in gap reduction. Conversely, electron-withdrawing groups lower the Lowest Unoccupied Molecular Orbital energy, potentially leading to gap narrowing or widening depending on their relative effects on both frontier orbitals [4].
Ring Size Effects
The unique [6.6] ring system in this spirene creates specific orbital overlap patterns that influence the gap magnitude. Comparative studies with other spirocyclic systems suggest that ring size variations can systematically tune the Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gap through changes in conjugation length and orbital hybridization [1].
Density Functional Theory represents the primary computational methodology for investigating the electronic structure and properties of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene. The selection of appropriate exchange-correlation functionals is crucial for obtaining reliable results, particularly for properties dependent on long-range interactions and electron correlation effects [5] [1].
Functional Selection and Validation
The B3LYP functional has demonstrated reliable performance for aromatic systems, providing accurate geometric parameters and reasonable estimates of frontier orbital energies [4] [6]. However, studies on related spirocyclic compounds suggest that this functional may underestimate Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gaps, a common limitation of standard hybrid functionals [7].
Long-range corrected functionals such as CAM-B3LYP and ωB97X-D offer improved treatment of charge transfer states and long-range interactions, which are particularly relevant for extended π-conjugated systems like Spiro[6.6]trideca-1,3,5,8,10,12-hexaene [5]. These functionals provide more accurate descriptions of excited states and optical properties.
Computational Protocol Development
Research on symmetric spirenes has established validated computational protocols that can be adapted for Spiro[6.6]trideca-1,3,5,8,10,12-hexaene analysis [1]. The protocol typically involves:
Geometry Optimization Procedures
Initial structural optimization using B3LYP with medium-sized basis sets (6-31G(d,p)) provides reliable molecular geometries. The rigid nature of the spiroconjugated framework ensures that multiple conformational minima are unlikely, simplifying the computational search space [1].
Subsequent single-point calculations with larger basis sets and advanced functionals refine the electronic properties. The 6-311+G(d,p) basis set with diffuse functions is essential for accurate treatment of anionic states and electron affinity calculations [4].
Property Calculations
Time-Dependent Density Functional Theory calculations enable prediction of optical absorption spectra and excited state properties. These calculations are particularly important for assessing the potential of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene in optoelectronic applications [2] [1].
Frequency calculations verify that optimized structures correspond to true minima and provide thermodynamic properties. The rigid spirocyclic framework typically results in relatively high vibrational frequencies, contributing to thermal stability [1].
Dispersion Corrections
The aromatic nature of Spiro[6.6]trideca-1,3,5,8,10,12-hexaene necessitates proper treatment of London dispersion forces, particularly for intermolecular interactions and solid-state packing arrangements. Dispersion-corrected functionals such as B3LYP-D3 or the inclusion of empirical dispersion corrections significantly improve the accuracy of these calculations [5].
Studies on aromatic systems have demonstrated that dispersion interactions play crucial roles in determining crystal packing and intermolecular arrangements. For Spiro[6.6]trideca-1,3,5,8,10,12-hexaene, these interactions influence solid-state properties and potential applications in organic electronics [5].
The development of predictive models for chemical reactivity in Spiro[6.6]trideca-1,3,5,8,10,12-hexaene requires comprehensive analysis of electronic structure parameters and their correlation with experimental observables. Quantum mechanical descriptors derived from Density Functional Theory calculations provide the foundation for understanding and predicting reactivity patterns [8] [9].
Frontier Molecular Orbital Analysis
The frontier molecular orbital approach provides fundamental insights into chemical reactivity patterns. For Spiro[6.6]trideca-1,3,5,8,10,12-hexaene, the spatial distribution and energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital determine sites of electrophilic and nucleophilic attack, respectively [10].
Computational studies on related spiro compounds have revealed that the orthogonal arrangement of aromatic rings creates unique reactivity patterns. The spiro center serves as an electronic junction that can modulate charge distribution and reactivity across the molecular framework [10].
Electrophilic Aromatic Substitution Predictions
The RegioSQM method, which uses semiempirical quantum mechanical calculations to predict regioselectivity in electrophilic aromatic substitution reactions, can be adapted for spirocyclic systems [8]. This approach protonates all aromatic carbon-hydrogen positions and identifies the most nucleophilic centers based on free energy calculations.
For Spiro[6.6]trideca-1,3,5,8,10,12-hexaene, the symmetrical structure provides multiple equivalent positions for electrophilic attack. The electronic effects of the spiro linkage may create subtle reactivity differences that can be predicted through careful quantum mechanical analysis [8].
Charge Distribution Analysis
Natural Population Analysis and related methods provide quantitative measures of atomic charges and electron distribution patterns. These descriptors correlate directly with electrophilic and nucleophilic reactivity sites [11]. The spiroconjugated structure creates distinctive charge distribution patterns that differ from conventional aromatic systems.
Reactivity Indices
Global reactivity indices such as electronegativity, chemical hardness, and electrophilicity index provide comprehensive measures of molecular reactivity [9]. These parameters, derived from frontier orbital energies, enable quantitative comparison of reactivity between different spirocyclic compounds and prediction of reaction outcomes.
Local reactivity indices, including Fukui functions and local softness values, identify specific atomic sites with enhanced reactivity. For Spiro[6.6]trideca-1,3,5,8,10,12-hexaene, these calculations can predict preferred sites for chemical modification and functionalization [9].
The integration of machine learning methodologies with quantum mechanical calculations represents a powerful approach for accelerating the discovery and optimization of molecular properties in Spiro[6.6]trideca-1,3,5,8,10,12-hexaene and related spirocyclic compounds [12] [13] [14].
Graph Neural Network Applications
Graph Neural Networks have demonstrated exceptional performance in predicting molecular properties of π-conjugated systems. These networks can learn complex structure-property relationships directly from molecular graphs, making them particularly suitable for analyzing spirocyclic compounds with their unique topological features [12].
For Spiro[6.6]trideca-1,3,5,8,10,12-hexaene, Graph Neural Networks can predict Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gaps, optical absorption properties, and other electronic characteristics with high accuracy. The molecular graph representation naturally captures the spiroconjugated connectivity patterns and aromatic ring interactions [12] [13].
Feature Engineering Strategies
The development of appropriate molecular descriptors is crucial for machine learning success. Extended Connectivity Fingerprints capture local chemical environments and can effectively represent the unique structural features of spirocyclic systems [12]. These fingerprints encode information about atomic connectivity, bond types, and electronic properties that are essential for property prediction.
Molecular descriptors derived from quantum mechanical calculations, including orbital energies, atomic charges, and bond orders, provide physics-based features that enhance machine learning model performance. The combination of topological and electronic descriptors creates comprehensive representations suitable for complex property predictions [12].
Transfer Learning Implementation
Transfer learning approaches enable effective property prediction with limited training data, a common situation for novel spirocyclic compounds like Spiro[6.6]trideca-1,3,5,8,10,12-hexaene [13]. Pre-trained models developed on large molecular datasets can be fine-tuned using smaller datasets of spirocyclic compounds, leveraging learned chemical patterns and relationships.
This approach is particularly valuable for property optimization tasks where experimental data is scarce. The pre-trained models capture general chemical principles that can be adapted to specific structural motifs and property targets [13].
Property Optimization Workflows
Machine learning-enabled property optimization combines predictive models with search algorithms to identify optimal molecular structures. For Spiro[6.6]trideca-1,3,5,8,10,12-hexaene derivatives, this approach can systematically explore chemical modifications that enhance desired properties such as charge transport, optical absorption, or thermal stability [14].
Bayesian optimization and genetic algorithms represent effective strategies for navigating chemical space and identifying promising structural modifications. These methods can guide experimental synthesis efforts by prioritizing compounds with predicted optimal properties [14].
Uncertainty Quantification
Advanced machine learning models provide uncertainty estimates for their predictions, enabling assessment of prediction reliability. This capability is essential for guiding experimental validation efforts and identifying regions of chemical space where additional training data would be most valuable [12].
The uncertainty quantification becomes particularly important when extending predictions to novel spirocyclic structures that may lie outside the original training distribution. Reliable uncertainty estimates help prevent over-reliance on potentially inaccurate predictions [12].